molecular formula C6H12ClNO2 B131358 (E)-6-Amino-2-hexenoic Acid Hydrochloride CAS No. 19991-88-9

(E)-6-Amino-2-hexenoic Acid Hydrochloride

Cat. No. B131358
CAS RN: 19991-88-9
M. Wt: 165.62 g/mol
InChI Key: OULZEYQKBDXFKX-VEELZWTKSA-N
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Description

(E)-6-Amino-2-hexenoic acid hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. The parent compound, 6-aminohexanoic acid, is utilized in various applications, including as an antifibrinolytic drug in clinical settings. It also plays a pivotal role in the synthesis of modified peptides and is a key component in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in the construction of biologically active structures .

Synthesis Analysis

The synthesis of related compounds, such as N-protected syn and anti (E)-3-amino-2-hydroxy-4-hexenoate, has been reported to involve the conversion of anti β-amino-α-hydroxy acids into their corresponding syn esters. This process is mediated by DCC/DMAP·HCl esterification. An example of this synthesis is the creation of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate from its (2S,3S)-isomer. The stereogenic centers in this process are formed through a Michael addition of a homochiral lithium amide to t-butyl sorbate, followed by oxidation of the enolate intermediate . Although this synthesis does not directly describe (E)-6-Amino-2-hexenoic acid hydrochloride, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (E)-6-Amino-2-hexenoic acid hydrochloride would be expected to contain an amino group at one end and a hexenoic acid moiety, indicating the presence of a double bond within the carbon chain. The structure is likely to exhibit hydrophobic characteristics due to the hexenoic acid component, while the amino group could contribute to its reactivity and ability to form linkages in peptides or other biologically active molecules .

Chemical Reactions Analysis

While specific chemical reactions of (E)-6-Amino-2-hexenoic acid hydrochloride are not detailed in the provided papers, the parent compound 6-aminohexanoic acid's reactivity suggests that its derivative could participate in reactions typical of amino acids and α,β-unsaturated carboxylic acids. This includes potential involvement in peptide bond formation, Michael addition reactions, and esterification processes similar to those described for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-6-Amino-2-hexenoic acid hydrochloride can be inferred from the properties of 6-aminohexanoic acid. As a hydrophobic molecule, it is likely to have low solubility in water but may dissolve better in organic solvents. The presence of the amino group suggests that it could exist in a zwitterionic form at certain pH levels, and the hydrochloride salt form would be expected to enhance its solubility in polar solvents. The compound's melting point, boiling point, and other physical properties would be influenced by the length of the carbon chain and the presence of the double bond .

Scientific Research Applications

Nitrogen Compounds in Fungi The fruit bodies of Amanita miculifera have been studied for their nitrogen compounds, revealing the presence of (2R)‐2‐amino‐6‐hydroxy‐4‐hexynoic acid and related amino acids. These compounds have sparked interest due to their structural uniqueness and possible biosynthetic pathways in fungi (Hatanaka et al., 1999).

Enzymatic Synthesis A study focused on α-chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid, using racemic 2-amino-5-hexenoic acid derivatives. The process involved various enzymatic and chemical steps, indicating the compound's potential in biochemical synthesis routes (Krishnamurthy et al., 2015).

Microbial Degradation Studies Research on the microbial degradation of steroid ring A highlighted the transformation of dl-2-amino-cis-4-hexenoic acid to 2-oxo-cis-4-hexenoic acid. This study provides insights into microbial enzymatic pathways and their potential applications in biodegradation processes (Coulter & Talalay, 1968).

Incorporation in Proteins Amino acids like 2-amino-5-hexenoic acid were studied for their ability to be incorporated into proteins in vivo. This research is crucial for understanding protein synthesis and the potential use of these amino acids in producing modified proteins with specific functionalities (Hest et al., 2000).

Solid-Phase Synthesis Research into the solid-phase synthesis of serglycin glycopeptides used t-butyl 6-bromo-(E)-4-hexenoate as a handle. This study underscores the compound's relevance in the synthesis of complex biological molecules, potentially impacting various fields including drug development and biomolecular research (Nakahara et al., 2000).

Enzymatic Synthesis Inhibition In the realm of enzymatic synthesis, specific amino acids, including variants of 2-amino-5-hexenoic acid, have been studied for their ability to inhibit the synthesis of S-adenosyl-L-methionine. This opens up potential applications in biochemistry and pharmaceuticals, where enzyme inhibition plays a crucial role (Coulter et al., 1974).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, some drugs work by blocking the reuptake of dopamine and norepinephrine by neurons .

Safety and Hazards

Hydrochloric acid is a strong, corrosive acid that can cause irritation to the nose, throat, and larynx, as well as coughing, choking, and dermatitis . It’s recommended that workers in industrial settings wear personal protective equipment when handling hydrochloric acid .

Future Directions

The future directions of a compound’s research depend on its potential applications. For example, new therapeutic avenues are being explored for certain compounds in the treatment of diseases like age-related macular degeneration .

properties

IUPAC Name

(E)-6-aminohex-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZEYQKBDXFKX-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C/C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648511
Record name (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Amino-2-hexenoic Acid Hydrochloride

CAS RN

19991-88-9
Record name (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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